molecular formula C14H19N3O2S3 B2798677 2-((4-(Ethylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole CAS No. 1172231-18-3

2-((4-(Ethylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole

Cat. No.: B2798677
CAS No.: 1172231-18-3
M. Wt: 357.51
InChI Key: ZSFDXTKHQPNBMO-UHFFFAOYSA-N
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Description

2-((4-(Ethylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole is a heterocyclic compound featuring a thiazole core substituted with a thiophen-2-yl group at position 4 and a piperazine moiety modified with an ethylsulfonyl group at position 2.

Properties

IUPAC Name

2-[(4-ethylsulfonylpiperazin-1-yl)methyl]-4-thiophen-2-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S3/c1-2-22(18,19)17-7-5-16(6-8-17)10-14-15-12(11-21-14)13-4-3-9-20-13/h3-4,9,11H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFDXTKHQPNBMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-(Ethylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₈N₂O₂S₂
  • Molecular Weight : 298.42 g/mol

Structural Features

The compound features:

  • A thiazole ring , which is known for its diverse biological activities.
  • A piperazine moiety , contributing to its pharmacological profile.
  • An ethylsulfonyl group , which enhances solubility and bioavailability.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. The compound's activity against various bacterial strains has been evaluated, showing promising results:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli16 µg/mL
Staphylococcus aureus8 µg/mL
Candida albicans32 µg/mL

These values indicate that the compound possesses notable antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .

Antioxidant Activity

The compound has also been assessed for its antioxidant properties. In DPPH and hydroxyl radical scavenging assays, it demonstrated significant inhibition, suggesting potential applications in combating oxidative stress-related diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Receptor Binding : The compound may bind to various receptors, modulating their activity and leading to biological effects such as inhibition of cell proliferation or induction of apoptosis.
  • Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in microbial metabolism or inflammatory pathways.

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various thiazole derivatives, including the compound . The results indicated that modifications to the thiazole ring significantly affect antimicrobial potency. The ethylsulfonyl group was identified as a critical feature enhancing activity against resistant strains .

Research on Antioxidant Properties

Another investigation focused on the antioxidant capabilities of thiazole derivatives. The study employed multiple assays to evaluate their effectiveness in scavenging free radicals. The findings suggested that the presence of the thiophene and thiazole rings contributed synergistically to the antioxidant activity, providing a basis for developing therapeutic agents targeting oxidative stress .

Comparison with Similar Compounds

Core Heterocyclic Features

The thiazole-thiophene scaffold is shared with several analogs. For example:

  • Compound 21 (thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone) contains a thiophene and piperazine but replaces the thiazole with a ketone-linked trifluoromethylphenyl group .
  • Fig. 65 in describes a compound with a 4-fluorophenylpiperazine attached to a hydrazinyl-thiazole core, differing in the substitution pattern and linker groups .

Key Structural Differences :

Feature Target Compound Compound 21 Fig. 65 Compound
Core Structure Thiazole-thiophene Thiophene-piperazine-ketone Thiazole-hydrazine-piperazine
Piperazine Substituent Ethylsulfonyl Trifluoromethylphenyl 4-Fluorophenyl
Linker Methyl group Carbonyl group Benzylidene-hydrazinyl

Piperazine-Based Derivatives

Piperazine is a common motif in drug design. Comparisons include:

  • Compounds C1–C7 (): Quinoline-piperazine derivatives with halogenated aryl groups (e.g., bromo, chloro, fluoro) at the piperazine’s carbonyl position. These lack the thiazole-thiophene core but share the piperazine’s role in modulating electronic properties .
  • Compounds 6–9 (): Thiazole-acetamides with 4-hydroxypiperidin-1-yl substituents. These replace the ethylsulfonyl group with hydroxylated piperidine, reducing hydrophobicity .

Physicochemical Implications :

  • Electron Effects : Ethylsulfonyl (target) > Trifluoromethyl (C7 ) > Halogens (C2–C4 ) > Hydroxyl (Compounds 6–9 ).
  • Solubility : Sulfonyl groups improve aqueous solubility compared to halogenated or hydroxylated analogs.

Thiazole Derivatives with Aryl Substituents

  • Compound 9c (): A triazole-thiazole-acetamide with a 4-bromophenyl group. The bromophenyl substitution contrasts with the thiophene in the target compound, affecting aromatic interactions .
  • Compound 15 (): 2-Phenyl-4-hydroxymethyl-thiazole, a simpler thiazole lacking the piperazine moiety .

Functional Group Impact :

Compound Aryl Group Pharmacophoric Features
Target Compound Thiophen-2-yl Enhanced π-π stacking, moderate polarity
Compound 9c 4-Bromophenyl Increased steric bulk, halogen bonding
Compound 15 Phenyl Minimal polarity, limited solubility

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